molecular formula C15H13N5O2 B4504371 N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B4504371
M. Wt: 295.30 g/mol
InChI Key: JTEXPYBPLOHWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C15H13N5O2 and its molecular weight is 295.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methyl-2-pyridinyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is 295.10692467 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

  • A review highlighted the importance of heterocyclic systems like 2H-1,4-pyridoxazin-3-(4H)-ones and their derivatives in designing biologically active compounds. These scaffolds are utilized in various pharmaceutical applications, including anti-inflammatory, analgesics, and MAO inhibitors, demonstrating the versatility of such structures in medicinal chemistry (Amardeep, 2013).

Molecular Docking and Computational Studies

  • Another study focused on the theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking. This research demonstrates the adaptability of sulfonamide derivatives in addressing contemporary health challenges (Fahim & Ismael, 2021).

Biological Activity and Pharmacological Applications

  • Research on GSK189254, a novel histamine H3 receptor antagonist, underscores the therapeutic potential of such compounds in cognitive disorders, including Alzheimer's disease. The specific binding of this antagonist to histamine H3 receptors in the brain and its effect on cognitive performance in preclinical models highlight the clinical relevance of these compounds (Medhurst et al., 2007).

Patent and Market Analysis

  • A market analysis reflected by patents discussed the significance of Pyridazino(4,5-b)indole-1-acetamide compounds in various therapeutic areas, indicating the commercial and clinical importance of such derivatives (Habernickel, 2002).

Anti-inflammatory and Antimicrobial Studies

  • Studies on the synthesis, reactions, and anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon have shown promising results. These compounds exhibited good anti-inflammatory activity, comparable to reference drugs, indicating their potential in developing new therapeutic agents (Amr et al., 2007).

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-10-5-4-8-16-14(10)17-13(21)9-20-15(22)11-6-2-3-7-12(11)18-19-20/h2-8H,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEXPYBPLOHWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Reactant of Route 5
N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.